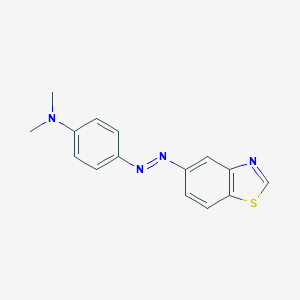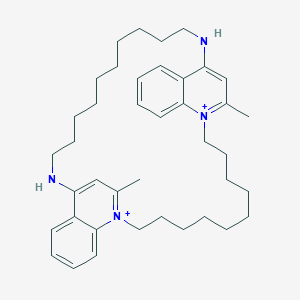![molecular formula C16H16N2O2S B231000 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a benzimidazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, and it has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases, and it has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole in lab experiments include its ability to exhibit a variety of biochemical and physiological effects, making it a versatile tool for investigating a variety of research questions. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research involving 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole. Some possible areas of study include its potential as a therapeutic agent for cancer and other diseases, its potential as an antibacterial and antifungal agent, and its potential as a tool for investigating cellular processes and enzyme activity. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential limitations and side effects.
Métodos De Síntesis
The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole involves a multistep process that has been described in detail in several scientific publications. The most commonly used method involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base, followed by the addition of methyl iodide and dimethyl sulfate to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole in scientific research are numerous. It has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a valuable tool for investigating these areas of study. Additionally, it has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5,6-dimethyl-1-(4-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C16H16N2O2S/c1-11-4-6-14(7-5-11)21(19,20)18-10-17-15-8-12(2)13(3)9-16(15)18/h4-10H,1-3H3 |
Clave InChI |
MMNPOLTVWFSMTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)





